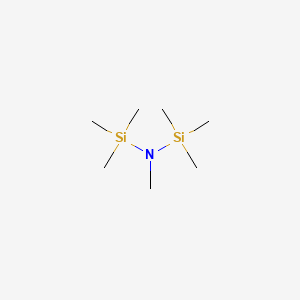

![molecular formula C15H18N2O3 B1583827 N-[1H-Indol-3-YL-acetyl]valine acid CAS No. 57105-42-7](/img/structure/B1583827.png)

N-[1H-Indol-3-YL-acetyl]valine acid

Übersicht

Beschreibung

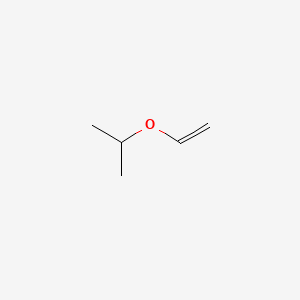

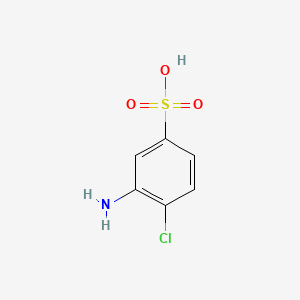

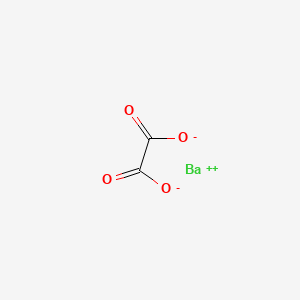

“N-[1H-Indol-3-YL-acetyl]valine acid” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

The molecular structure of “N-[1H-Indol-3-YL-acetyl]valine acid” has been analyzed using X-ray diffraction . The compound has a hydrophobic lateral chain, which causes it to adopt a new orientation in the alpha-active site .Chemical Reactions Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” has been found to function as an inhibitor of the alpha-subunit reaction in the enzyme complex with indole-3-acetyl-l-valine .Physical And Chemical Properties Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” is a small molecule with a chemical formula of C15H18N2O3. It has an average weight of 274.315 and a monoisotopic weight of 274.131742452 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies in Plants

N-[1H-Indol-3-yl-acetyl]valine acid and its related compounds play a significant role in the metabolic processes of plants. For instance, a study identified three metabolites of indole-3-acetic acid (IAA) in Arabidopsis thaliana, including N-(6-hydroxyindol-3-ylacetyl)-valine (6-OH-IAA-Val), which are key components in plant growth and development (Kai et al., 2007).

Structural and Biological Activity Analysis

Research has also focused on the structural comparison of biologically active and inactive conjugates of α-amino acids with indole-3-acetic acid. This includes studies on the crystal structures and the stereochemical properties of compounds like N-(indol-3-ylacetyl)-L-valine, which offer insights into their growth-promoting activities (Kojić-Prodić et al., 1993).

Enzymatic and Biochemical Studies

N-[1H-Indol-3-yl-acetyl]valine acid derivatives have been explored in enzymatic and biochemical contexts. For example, their role in the enzymology and dynamics of acetohydroxy acid isomeroreductase, an enzyme involved in amino acid synthesis in plants and microorganisms, has been studied (Dumas et al., 2001). Additionally, the binding of indole-3-acetamide, a related compound, to platinum and palladium ions was investigated, shedding light on the coordinating abilities of indole derivatives in complex molecular structures (Kaminskaia et al., 2000).

Metabolic Pathways in Humans

The metabolism of substances related to N-[1H-Indol-3-yl-acetyl]valine acid in humans has been studied, particularly in the context of acrylamide metabolism. This includes the formation of hemoglobin adducts such as N-(2-carbamoylethyl)valine in the human body (Fennell et al., 2005).

Other Applications

- The synthesis and evaluation of indole-3-acetic acid derivatives in the context of molecular probes and biochemical tags have been researched (Ilić et al., 2005).

- Studies have been conducted on amino acid conjugates as metabolites of plant growth regulators in barley, highlighting the role of these compounds in plant physiology (Meyer et al., 1991).

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEGJHGXTSUPPG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332229 | |

| Record name | N-(3-Indolylacetyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1H-Indol-3-YL-acetyl]valine acid | |

CAS RN |

57105-42-7 | |

| Record name | N-(3-Indolylacetyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.